Gyptol

Description

Overview of Gyptol as a Subject of Chemical and Biological Inquiry

"this compound," as explored in early biological inquiry, referred to a compound believed to function as a sex pheromone, a chemical signal used by insects to attract mates. The study of such compounds falls under the purview of chemical ecology and entomology. wikipedia.orgnih.govwikidata.orgnih.gov

"Glyptal," on the other hand, is a subject of inquiry in polymer chemistry and materials science. It is a synthetic polymer created through a polycondensation reaction. nih.govnih.govuni.luchem960.comthegoodscentscompany.commedkoo.com

Historical Trajectory and Evolution of Research on this compound

Early research into the gypsy moth sex attractant in the 1960s led to the proposal that "this compound" was the active compound. wikipedia.orgwikidata.org This compound was initially identified as 10-acetoxy-cis-7-hexadecen-1-ol. nih.gov A related synthetic compound, gyplure ((+)-cis-12-acetoxy-octadecen-1-ol), an 18-carbon homologue, was also synthesized and reported as a potent attractant. wikipedia.org However, subsequent independent synthesis and testing of these compounds revealed that they were not biologically active as gypsy moth attractants. wikipedia.org This led to a controversy and the eventual retraction of the initial identification. wikipedia.org Further studies ultimately identified the true gypsy moth sex pheromone as disparlure (B1670770) (cis-7,8-epoxy-2-methyloctadecane). Similarly, a compound initially claimed to be the American cockroach pheromone was also disproven, with periplanone B later identified as the true pheromone.

The history of "Glyptal" resins traces back to the early 20th century. Glyptal resins, a type of polyester (B1180765) or alkyd resin, were introduced by General Electric in 1926. medkoo.com They are formed by the polycondensation reaction between glycerol (B35011) and phthalic anhydride (B1165640). nih.govuni.luchem960.comthegoodscentscompany.commedkoo.com Early research focused on their synthesis and application as protective coatings and in the electrical industry due to their favorable properties. uni.lumedkoo.com

Current Research Landscape and Emerging Trends in this compound Studies

Current research specifically on "this compound" as a gypsy moth pheromone is no longer active due to the correct identification of disparlure. The focus in insect pheromone research has shifted to the identification, synthesis, and application of true pheromones like disparlure for pest management and monitoring, as well as understanding the biological mechanisms of pheromone detection. nih.gov

Research related to "Glyptal" resins continues, particularly concerning their modification and incorporation into composite materials to enhance properties. Emerging trends include the use of sustainable fillers to improve mechanical performance and address environmental concerns. medkoo.com Studies investigate the impact of filler concentration and incorporation methods on the properties of Glyptal composites. medkoo.com

Detailed research findings on Glyptal resin composites with red mud illustrate current research directions. A study investigating the use of red mud as a filler in glyptal resin composites found that the inclusion of red mud significantly increased the impact strength of the composites. medkoo.com The study compared mechanical mixing and in situ synthesis methods for incorporating red mud. medkoo.com

| Incorporation Method | Red Mud Content (wt%) | Impact Strength (N-m) |

| Pure Glyptal Resin | 0 | Data not explicitly provided for pure resin in snippets, but used as baseline for comparison |

| Mechanical Mixing | 36 | Lower than in situ synthesis at 36 wt% |

| In Situ Synthesis | 36 | 22.05 |

The in situ synthesis method provided better results, with a maximum impact strength of 22.05 N-m achieved at a red mud content of 36 wt%, which was 12.5% greater than composites prepared by mechanical mixing at the same concentration. medkoo.com The study also noted that impact strength increased with synthesis time, reaching a peak at 480 minutes for composites with 7 wt% red mud. medkoo.com

Significance and Broader Context of this compound in Contemporary Scientific Disciplines

The historical research on "this compound" as a potential pheromone, despite its incorrect initial identification, highlights the challenges and iterative nature of identifying complex natural products. It underscores the importance of rigorous structural confirmation, often through synthesis, in chemical ecology. The field of insect pheromone research has significant implications for integrated pest management strategies, offering environmentally friendly alternatives for monitoring and controlling insect populations. wikipedia.orgnih.gov

"Glyptal" resins hold significance in materials science due to their versatile properties, including good adhesion, durability, chemical resistance, and electrical insulating properties. uni.lu They are widely used in coatings, electrical insulation, and construction. uni.lu Current research into Glyptal composites, particularly those incorporating industrial waste like red mud, contributes to the broader context of developing sustainable and high-performance materials. medkoo.com This aligns with contemporary efforts in waste valorization and the creation of eco-friendly materials for various industrial applications. medkoo.com

Structure

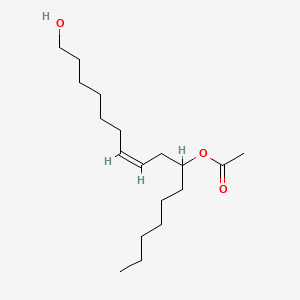

2D Structure

3D Structure

Properties

CAS No. |

16579-98-9 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.467 |

IUPAC Name |

[(Z)-16-hydroxyhexadec-9-en-7-yl] acetate |

InChI |

InChI=1S/C18H34O3/c1-3-4-5-11-14-18(21-17(2)20)15-12-9-7-6-8-10-13-16-19/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |

InChI Key |

QIQUSZQCMFNTQQ-XFXZXTDPSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCO)OC(=O)C |

Origin of Product |

United States |

Historical Perspectives and Foundational Investigations of Gyptol

Discovery and Initial Isolation/Synthesis of Glyptal

The foundational work leading to Glyptal can be traced back to the mid-19th century. Jöns Jacob Berzelius, a pivotal figure in early chemistry, is credited with first synthesizing polyester (B1180765) resins in 1847 libretexts.org. These early polyesters were formed through the reaction of multifunctional acids with polyhydric alcohols libretexts.org. Glyptal, specifically, is identified as a polyester resin resulting from the reaction between glycerol (B35011) (a polyhydric alcohol) and phthalic acid or its anhydride (B1165640) (a multifunctional acid) libretexts.orgvaia.com. The term "alkyd," which encompasses Glyptal, is derived from "alcohol" and "acid," reflecting the nature of its constituent monomers libretexts.org. Glyptal varnishes, based on this chemistry, were first commercialized in 1902 for the paint industry libretexts.org.

Seminal Contributions to the Elucidation of Glyptal's Molecular Framework

The molecular framework of Glyptal is that of a complex, cross-linked polyester network. The reaction involves the esterification of glycerol (a triol) with phthalic anhydride (a cyclic anhydride of a dicarboxylic acid) vaia.com. Glycerol, having three hydroxyl groups, allows for branching and subsequent cross-linking during the polymerization process vaia.com. Phthalic anhydride reacts with the hydroxyl groups, forming ester linkages vaia.com. The polymerization is a condensation reaction, typically releasing water as a byproduct vaia.com. The resulting structure is a three-dimensional network, characteristic of a thermosetting resin vaia.com. Early investigations into the structure aimed to understand how these simple monomers combined to form the observed solid, infusible materials. The concept of long-chain molecules and cross-linking was crucial to explaining the unique properties of such polymers.

Early Methodological Developments in Glyptal Research

Early research into polymers like Glyptal relied on the developing analytical techniques of the time. While specific detailed methodologies solely focused on Glyptal in its earliest days are not extensively documented in the provided sources, the general advancements in polymer characterization during the late 19th and early 20th centuries would have been applicable. Methods for determining molecular weight, though challenging for complex, insoluble networks like cross-linked Glyptal, were being developed annualreviews.org. Techniques to understand the bulk properties of these resins, such as their hardness, insolubility, and thermal behavior (thermosetting nature), were empirical but crucial for their application. The study of polymerization kinetics and the conditions favoring cross-linking would have also been part of this early research, likely involving monitoring reaction parameters like temperature and reaction time researchgate.net.

Synthetic Strategies and Methodologies for Gyptol and Its Analogues

Retrosynthetic Analysis and Key Disconnections in Gyptol Synthesis

Retrosynthetic analysis of this compound ((Z)-10-Acetoxy-7-hexadecen-1-ol) would involve mentally breaking down the molecule into simpler, readily available starting materials. Key disconnections could be envisioned at the ester linkage and along the hydrocarbon chain, particularly around the double bond and the hydroxyl group.

A primary disconnection could be the hydrolysis of the acetate (B1210297) group, leading back to the corresponding alcohol, (Z)-10-hydroxy-7-hexadecen-1-ol. Further disconnections would focus on constructing the C16 carbon chain with the (Z)-double bond at the C7-C8 position and the hydroxyl group at C10.

Potential disconnections along the carbon chain could include:

Disconnecting adjacent carbon atoms (C-C disconnections) to identify potential Grignard reactions, Wittig reactions, or other carbon-carbon bond forming strategies.

Disconnecting C-O bonds, particularly for introducing the hydroxyl group through methods like epoxide opening or selective oxidation.

The (Z)-double bond at C7-C8 is a crucial feature that dictates the choice of synthetic methodology. Strategies for forming cis (Z) double bonds stereoselectively would be essential.

Total Synthesis Approaches to this compound

Total synthesis of molecules like this compound can be approached through various strategies, aiming for efficiency and control over stereochemistry.

Stereoselective and Enantioselective Synthesis of this compound

Given that the biological activity of pheromones is highly dependent on their stereochemistry nih.govresearchgate.netchemistry-chemists.com, the stereoselective synthesis of this compound, particularly controlling the (Z) geometry of the C7-C8 double bond, is critical. While this compound itself, as depicted, does not have chiral centers, analogues might. Enantioselective synthesis would be relevant for chiral analogues. Stereoselective synthesis focuses on controlling the relative spatial arrangement of atoms, such as the cis or trans configuration of a double bond. Enantioselective synthesis aims to produce one specific enantiomer of a chiral compound.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to influence the stereochemical outcome of a reaction. After the stereoselective step is complete, the auxiliary is typically cleaved and recovered. The use of chiral auxiliaries, such as the (S)-4-benzyl-2-oxazolinone developed by David Evans, has been demonstrated in the synthesis of other pheromone components and related compounds. nih.govresearchgate.net This approach could potentially be applied to introduce chirality in a precursor molecule for a chiral analogue of this compound or to control the stereochemistry of a reaction leading to the desired (Z)-double bond geometry.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a chiral catalyst to induce enantioselectivity in a reaction. This approach is often preferred over chiral auxiliaries due to its potential for high efficiency (the catalyst is used in catalytic amounts) and atom economy (the chiral information is not built into the substrate). Asymmetric reactions, including asymmetric dihydroxylation and other catalytic methods, are widely used in the synthesis of enantiomerically enriched compounds. nih.gov While specific examples for this compound synthesis using asymmetric catalysis were not detailed in the provided snippets, the principles of asymmetric catalysis are highly relevant for controlling stereochemistry in the synthesis of complex lipids and their derivatives.

Biocatalytic Routes to this compound Precursors

Biocatalysis involves the use of enzymes or whole cells to catalyze chemical transformations. Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions, making them attractive tools for organic synthesis, particularly for the synthesis of natural products and their analogues. nih.govchembk.comscholarsresearchlibrary.comsemanticscholar.org Lipases, for example, have been used in the enzymatic resolution of chiral alcohols, a strategy that could be relevant for obtaining enantiomerically pure precursors for chiral this compound analogues. nih.gov The use of biocatalytic methods for selective oxidation, reduction, or the formation of specific functional groups could also be explored in the context of this compound synthesis or the synthesis of related lipid derivatives.

While the provided information on this compound synthesis is limited, the general strategies and methodologies discussed in the context of pheromone synthesis and the synthesis of complex organic molecules, including retrosynthetic analysis, linear and convergent approaches, and stereoselective methods employing chiral auxiliaries, asymmetric catalysis, and biocatalysis, are applicable to the potential synthesis of this compound and its analogues.

Advanced Synthetic Methodologies for this compound Derivatization

Advanced synthetic methodologies offer potential routes for the efficient and selective derivatization of this compound and its analogues, allowing for the creation of compounds with modified properties or for the introduction of functional groups at specific positions.

C-H Functionalization Strategies

C-H functionalization is a powerful strategy that allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. This approach can significantly shorten synthetic routes and reduce waste. While specific examples of C-H functionalization applied directly to this compound were not found in the search results, the principles of C-H functionalization are applicable to a wide range of organic molecules, including complex hydrocarbons and those containing epoxide moieties. sigmaaldrich.com Applying C-H functionalization to this compound could potentially allow for selective functionalization of the long alkyl chain or positions adjacent to the epoxide ring, offering new avenues for creating this compound analogues with altered biological activity or for tagging the molecule.

Photoredox Catalysis in this compound Transformations

Photoredox catalysis utilizes light energy to drive chemical reactions, often enabling transformations that are difficult to achieve using traditional thermal methods. sigmaaldrich.comusp.brnih.gov This approach can facilitate single-electron transfer processes, generating reactive intermediates like radicals that can participate in various bond-forming reactions. sigmaaldrich.com Photoredox catalysis has been applied to a variety of organic transformations, including C-H functionalization, bond formation, and the synthesis of complex molecules. sigmaaldrich.commdpi.com The use of visible light and milder reaction conditions aligns with green chemistry principles. usp.br While direct examples of photoredox catalysis in this compound synthesis or derivatization were not found, this methodology holds potential for introducing functional groups, modifying the epoxide ring, or coupling this compound with other molecules under mild conditions. For instance, photoredox catalysis could potentially be used for selective oxidation or reduction reactions, or for the introduction of new carbon-carbon bonds adjacent to the epoxide or along the alkyl chain.

Flow Chemistry Applications in this compound Production

Flow chemistry involves conducting chemical reactions in a continuous stream rather than in batches. This approach offers several advantages, including improved reaction control, enhanced safety, rapid optimization, and scalability. senieer.comportonpharma.comkilolabs.comcuriaglobal.com Flow systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, which can be particularly beneficial for reactions involving unstable intermediates or requiring tight control over selectivity. kilolabs.comcuriaglobal.com The pharmaceutical industry and fine chemical synthesis are increasingly adopting flow chemistry for efficient and sustainable production. senieer.comportonpharma.com While specific applications of flow chemistry for large-scale this compound production were not detailed in the search results, the principles of flow chemistry could be highly relevant for optimizing and scaling up the synthesis of this compound or its intermediates. senieer.comcuriaglobal.com Continuous flow reactors can offer better heat and mass transfer compared to batch reactors, potentially leading to improved yields and reduced byproduct formation. kilolabs.com This could be particularly advantageous for exothermic or fast reactions involved in epoxide formation or chain elongation steps in this compound synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comskpharmteco.com Applying these principles to this compound synthesis is crucial for developing environmentally benign and sustainable production methods.

Atom Economy and Reaction Efficiency

Atom economy is a key principle of green chemistry that measures how efficiently the atoms of the reactants are incorporated into the desired product. monash.eduyale.edusigmaaldrich.comprimescholars.comjk-sci.comjocpr.com A high atom economy means that fewer atoms are wasted as byproducts, leading to reduced waste generation and improved resource utilization. monash.eduprimescholars.comjk-sci.com The percentage atom economy is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, multiplied by 100. primescholars.com

Consider a hypothetical reaction step in this compound synthesis:

Reactant A + Reactant B → this compound Intermediate + Byproduct Z

The atom economy for this step would be:

Atom Economy = (Molecular Weight of this compound Intermediate / (Molecular Weight of Reactant A + Molecular Weight of Reactant B)) * 100% primescholars.com

Maximizing atom economy often involves using catalytic methods and designing reactions where most or all reactant atoms are incorporated into the product. yale.edusigmaaldrich.comjk-sci.com

Sustainable Solvents and Reagents for this compound Synthesis

The choice of solvents and reagents has a significant impact on the environmental footprint of a chemical synthesis. yale.edusigmaaldrich.comtext2fa.ir Sustainable solvents are those that have minimal toxicity, are derived from renewable resources, are biodegradable, and are easy to recycle or dispose of safely. text2fa.ir Traditional organic solvents used in chemical synthesis can be volatile, flammable, and toxic, contributing to air pollution and posing health risks. csbio.com

Replacing hazardous solvents with greener alternatives is a crucial aspect of green chemistry in this compound synthesis. yale.edusigmaaldrich.comtext2fa.ircsbio.comchemrxiv.org Examples of sustainable solvents include water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol (B145695) or glycerol (B35011). text2fa.irunina.it The selection of a sustainable solvent depends on the specific reaction conditions and the solubility of the reactants and products. nih.gov

Similarly, using sustainable reagents involves choosing reagents that are less toxic, derived from renewable sources, and used efficiently (e.g., catalytic amounts instead of stoichiometric amounts). yale.edusigmaaldrich.com Exploring catalytic approaches for key transformations in this compound synthesis can significantly reduce the amount of reagents needed and the amount of waste generated. yale.edusigmaaldrich.comjk-sci.com

Research findings in green chemistry highlight the importance of considering the entire lifecycle of chemicals, including the origin of raw materials, the energy consumption of the process, and the fate of the products and byproducts. yale.edusigmaaldrich.com Implementing green chemistry principles in this compound synthesis not only minimizes environmental impact but can also lead to more cost-effective and efficient production methods. monash.edu

Utilizing Renewable Feedstocks in this compound Production

The synthesis of this compound, a polyester (B1180765) resin typically formed by the esterification of glycerol and phthalic anhydride (B1165640), can increasingly leverage renewable feedstocks as part of green chemistry initiatives. The drive towards sustainability in chemical synthesis encourages the use of bio-based materials to reduce reliance on finite fossil resources and minimize environmental impact globelapharma.comanchinv.com.

A key renewable feedstock for this compound production is glycerol, which is abundantly available as a side product of biodiesel production through the transesterification of triglycerides neliti.comresearchgate.netunnes.ac.idresearchgate.netresearchgate.net. The increasing global production of biodiesel has led to a surplus of crude glycerol, motivating research into its utilization for more valuable products like polyesters neliti.comresearchgate.netresearchgate.net. This presents an opportunity to improve the economic viability of biodiesel production while providing a renewable source for this compound synthesis neliti.comresearchgate.netresearchgate.net.

Another component in this compound synthesis, phthalic anhydride, is traditionally derived from petrochemical sources. However, research is exploring the use of biomass-derived alternatives for the diacid component in polyesters. For instance, cyclobutane-containing dicarboxylic acids (CBDAs) derived from biomass sources, such as derivatives of hydroxycinnamic acid found in lignin, are being investigated as potential renewable alternatives to petroleum-based diacids in polyester synthesis und.edu. Lignin, a major component of biomass, is a significant potential source for such building blocks und.edu.

The esterification reaction between glycerol and phthalic anhydride can be catalyzed by various acids, including heterogeneous catalysts like activated zeolite neliti.comresearchgate.netunnes.ac.id. Activated zeolite, which can be derived from natural sources, has shown potential as a heterogeneous catalyst in this reaction, offering advantages in terms of easier handling and potential for reuse compared to homogeneous catalysts neliti.comresearchgate.netunnes.ac.id. Studies have compared the performance of activated zeolite to homogeneous catalysts like p-toluenesulfonic acid (PTSA) in the esterification of glycerol and phthalic anhydride, indicating that while homogeneous catalysts may exhibit lower activation energy, activated zeolite is successful in facilitating the reaction and its performance can be further optimized unnes.ac.id.

Research also explores the incorporation of industrial waste materials as sustainable fillers in this compound resin composites, contributing to environmentally friendly material development. Red mud, a byproduct of alumina (B75360) production, has been investigated as a sustainable filler to enhance the impact strength of glyptal resin composites technologies-engineering.com.uatechnologies-engineering.com.uaresearchgate.net. This approach not only utilizes an industrial waste product but also contributes to the development of high-performance polymer composites technologies-engineering.com.uatechnologies-engineering.com.uaresearchgate.net. Studies have shown that the method of incorporating red mud, such as in situ synthesis, can significantly influence the mechanical properties of the resulting composites technologies-engineering.com.uatechnologies-engineering.com.uaresearchgate.net.

Detailed research findings highlight the impact of filler concentration and synthesis method on the properties of this compound composites. For instance, studies on red mud-filled glyptal resin composites have provided data on impact strength at varying red mud concentrations and using different incorporation methods technologies-engineering.com.uatechnologies-engineering.com.uaresearchgate.net.

The utilization of renewable feedstocks and industrial byproducts in this compound synthesis aligns with the principles of green chemistry, aiming to develop environmentally friendly and cost-effective materials for various industrial applications globelapharma.comtechnologies-engineering.com.uatechnologies-engineering.com.uaresearchgate.net.

Biosynthetic Pathways and Metabolic Intermediates of Gyptol if Naturally Occurring

Identification and Characterization of Key Biosynthetic Intermediates of Gyptol

Information regarding the identification and characterization of key biosynthetic intermediates in the formation of this compound (10-acetoxy cis-7-hexadecen-1-ol) was not present in the provided search results.

Proposed Mechanisms of Enzymatic Transformations in this compound Biosynthesis

The search results did not offer any proposed mechanisms for the enzymatic transformations that would lead to the biosynthesis of this compound (10-acetoxy cis-7-hexadecen-1-ol). While general enzymatic mechanisms in other biosynthetic pathways were discussed, these were not linked to this compound.

Genetic Engineering and Pathway Reconstruction for this compound Production in Heterologous Hosts

No information was found in the search results concerning genetic engineering or pathway reconstruction efforts specifically aimed at producing this compound (10-acetoxy cis-7-hexadecen-1-ol) in heterologous hosts.

Regulation and Control of this compound Biosynthesis in Natural Systems

The search results did not provide details on the regulation and control mechanisms governing the biosynthesis of this compound (10-acetoxy cis-7-hexadecen-1-ol) in the natural systems where it occurs.

Advanced Spectroscopic and Structural Elucidation Techniques for Gyptol Derivatives

High-Resolution Mass Spectrometry (HRMS) for Glyptol Metabolites and Adducts

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and structure of molecules based on their accurate mass-to-charge ratio. While direct analysis of intact, high molecular weight Glyptol resin by techniques like electron ionization MS is challenging due to fragmentation, HRMS can be valuable for characterizing smaller, volatile components, degradation products, or potential adducts and metabolites of Glyptol or its constituent monomers.

Although specific research detailing the HRMS analysis of Glyptol metabolites or adducts was not extensively found, mass spectrometry in general is a fundamental tool for structure elucidation of organic compounds, including those related to polymers and resins. ethersolvent.comwikipedia.orgnih.govfishersci.ca The application of HRMS would allow for precise mass measurements, aiding in the identification of the molecular formula of unknown species derived from Glyptol, such as breakdown products or reaction byproducts. For instance, studies involving the analysis of materials where Glyptol has been used as a component have employed techniques like accelerator mass spectrometry (AMS), which required the extraction of Glyptol preservative from bone samples prior to analysis, suggesting the potential for interaction and the formation of associated species that could, in principle, be studied by HRMS if isolated. fishersci.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Glyptol Structures

Studies on the synthesis and characterization of alkyd resins, including those structurally similar to Glyptol, frequently utilize NMR spectroscopy (specifically ¹H and ¹³C NMR) to monitor the esterification process and confirm the incorporation of monomer units into the polymer backbone. vaia.comthegoodscentscompany.comwikipedia.org Analysis of NMR spectra allows for the identification of signals corresponding to the protons and carbons of the polyol and polybasic acid components in the polymer structure. Changes in the chemical shifts and integration of signals during polymerization can provide insights into the extent of the reaction and the formation of ester linkages. wikipedia.org

For example, in the synthesis of glyptal resin from glycerol (B35011) and phthalic anhydride (B1165640), NMR spectra can reveal the progressive conversion of carboxylic acid groups into ester groups by observing changes in characteristic signal regions. wikipedia.org Similarly, the microstructure of copolyesters, which share structural features with Glyptol, has been analyzed by ¹³C NMR spectroscopy to determine sequence distribution effects, providing information about the arrangement of different monomer units along the polymer chain. thegoodscentscompany.com

Multi-Dimensional NMR Techniques (e.g., 2D-DOSY, HSQC-TOCSY)

While not specifically detailed for Glyptol in the search results, multi-dimensional NMR techniques are routinely applied to complex polymers and mixtures to gain more resolved structural information. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can correlate signals from different nuclei (e.g., ¹H and ¹³C), aiding in the assignment of resonances and the elucidation of connectivity within the polymer structure. Techniques like Total Correlation Spectroscopy (TOCSY) can reveal coupled spin systems, helping to identify monomer units and their linkages. Diffusion-Ordered Spectroscopy (DOSY) can be used to analyze mixtures by separating signals based on the diffusion coefficients of the molecules, which can be related to their size, potentially allowing for the characterization of polymer chains of different lengths or the presence of residual monomers or oligomers.

Solid-State NMR for Glyptol in Crystalline or Amorphous States

Glyptol resins can exist in amorphous or semi-crystalline states depending on their composition and processing. Solid-state NMR spectroscopy is a valuable tool for studying the structure and dynamics of polymers in the solid state, providing information that might not be obtainable from solution-state NMR, especially for insoluble or cross-linked materials like thermosetting Glyptol. Although specific applications to Glyptol were not found, solid-state NMR can provide details on polymer chain packing, molecular motion, and the presence of different solid phases.

X-Ray Crystallography for Glyptol-Ligand Complexes and Novel Conformations

X-ray crystallography is a technique used to determine the three-dimensional structure of molecules in a crystalline state. It provides precise atomic coordinates and can reveal details about molecular conformation and intermolecular interactions. However, X-ray crystallography is typically applied to small molecules or highly ordered crystalline polymers.

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies of Glyptol

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing characteristic fingerprints that can be used for identification, structural analysis, and the study of molecular interactions and conformations. IR and Raman spectroscopy are complementary techniques, with different selection rules governing which vibrations are active in each spectrum.

IR spectroscopy has been used to characterize alkyd resins, including those related to Glyptol. vaia.com Analysis of IR spectra can confirm the presence of key functional groups in Glyptol, such as ester carbonyls, hydroxyl groups, and aromatic rings from the phthalic acid or anhydride component. Changes in the position and intensity of vibrational bands can provide information about the formation of ester linkages during polymerization and potentially about intra- or intermolecular interactions.

Raman spectroscopy, while also sensitive to molecular vibrations, provides complementary information to IR. It is particularly useful for studying non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra. Both techniques can be applied to study the curing process of Glyptol resins, monitoring changes in functional groups and the development of the cross-linked network. Vibrational spectroscopy can also be used to study the interactions between Glyptol and other components in formulations, such as pigments or fillers, and to investigate conformational changes under different conditions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Glyptol Compounds

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation as a function of wavelength. fishersci.se These techniques are powerful tools for determining the absolute configuration of chiral centers, monitoring conformational changes in chiral molecules, and studying interactions between chiral species.

Hyphenated Analytical Techniques for Glyptal Analysis in Complex Matrices

Hyphenated analytical techniques combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopic or spectrometric methods. These techniques are particularly valuable for analyzing complex mixtures where multiple components need to be separated before individual analysis. While these techniques offer significant potential for the analysis of complex polymeric materials like Glyptal resins and their potential degradation products or additives in complex matrices, specific detailed research findings on the application of the precisely requested hyphenated methods (LC-MS/MS, GC-MS/MS, LC-NMR, and GC-IR) for Glyptal analysis in complex matrices were not extensively found in the consulted literature.

LC-MS/MS and GC-MS/MS Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful hyphenated techniques widely used for the separation, identification, and quantification of components in complex mixtures. uni.lufishersci.itaua.grnih.govnih.govnih.govwikipedia.orgnih.gov GC-MS/MS is typically applied to volatile and semi-volatile compounds, while LC-MS/MS is suitable for a broader range of compounds, including less volatile and more polar substances. fishersci.itaua.gr Both techniques utilize a chromatographic step (GC or LC) to separate the mixture's components before they enter a mass spectrometer, where they are ionized, fragmented (in MS/MS), and detected based on their mass-to-charge ratio. This provides highly specific identification and sensitive detection. uni.lufishersci.itaua.grnih.gov

LC-NMR and GC-IR Applications

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are other valuable hyphenated techniques for structural elucidation. LC-NMR combines the separation capability of LC with the detailed structural information provided by NMR spectroscopy. This technique is particularly useful for the analysis of complex mixtures, allowing for the acquisition of high-resolution NMR spectra of individual components as they elute from the LC column, aiding in the unambiguous identification and structural characterization of unknown compounds, including isomers.

GC-IR couples the separation power of GC with the functional group identification capabilities of IR spectroscopy. As compounds elute from the GC column, their infrared spectra are recorded, providing information about the functional groups present in each separated component. This can be particularly helpful in distinguishing between structural isomers that may have similar retention times in GC but different IR spectra.

Despite the potential of LC-NMR and GC-IR for the characterization of complex organic materials, specific applications detailing the use of these hyphenated techniques for the direct analysis of Glyptal resin or its specific derivatives in complex matrices were not found in the consulted literature. Research on Glyptal has primarily utilized techniques like FT-IR and bulk NMR for structural characterization and reaction monitoring. thegoodscentscompany.comwikidata.orgfishersci.ca The application of LC-NMR and GC-IR to polymeric materials like Glyptal would likely involve analyzing smaller, more volatile or soluble components, such as monomers, residual reactants, or degradation products, rather than the high molecular weight resin polymer itself.

Mechanistic Insights into Gyptol S Interactions at the Molecular and Cellular Level Non Clinical

Molecular Docking and Binding Studies of Gyptol with Macromolecular Targets

Molecular docking simulations have been employed to investigate the interaction of disparlure (B1670770) enantiomers, including the active (+)-disparlure (this compound) and the inhibitory (-)-disparlure, with Pheromone Binding Proteins (PBPs) from Lymantria dispar (LdisPBP1 and LdisPBP2). These studies indicated that the different enantiomers adopt distinct conformations and orientations within the binding pockets of these proteins. wikipedia.org This differential binding is hypothesized to contribute to the differing biological effects observed between the enantiomers.

Enzyme Inhibition/Activation Kinetics and Mechanistic Pathways of this compound in In Vitro Systems

While Pheromone Binding Proteins are not enzymes in the classical sense, studies have investigated the kinetics of disparlure binding to LdisPBPs in vitro to understand the mechanistic pathways of pheromone recognition. Fluorescence binding assays and kinetic experiments have been used to determine thermodynamic properties such as dissociation constants (Kd) and kinetic parameters like association (kon) and dissociation (koff) rates for the interaction between disparlure enantiomers and LdisPBPs. wikipedia.org These kinetic studies provide insights into the dynamic nature of pheromone-PBP interactions, which are crucial for the rapid and sensitive detection of the pheromone by the moth's olfactory system.

Cellular Uptake, Localization, and Efflux Mechanisms of this compound in Model Cell Lines (Non-Human)

Information specifically detailing the cellular uptake, localization, and efflux mechanisms of this compound (disparlure) in non-human model cell lines was not found in the consulted search results.

Investigation of this compound's Influence on Specific Cellular Signaling Pathways (Non-Human Context)

Research into the effects of disparlure on neuronal signaling pathways in the gypsy moth has shown that (+)-disparlure stimulates interneurons. scribd.com Conversely, the (-)-disparlure enantiomer has been observed to inhibit the response of these interneurons to (+)-disparlure. scribd.com This differential modulation of neuronal activity highlights a specific cellular signaling influence of disparlure enantiomers within the moth's olfactory system, crucial for processing the pheromone signal.

Membrane Interaction Studies of this compound in Liposome (B1194612) and Vesicle Models

Specific studies investigating the membrane interactions of this compound (disparlure) using liposome and vesicle models were not identified in the provided search results.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound in Non-Human Models

Information regarding transcriptomic and proteomic analyses of cellular responses specifically to this compound (disparlure) in non-human models was not available in the consulted search results.

Mechanistic Elucidation of this compound's Biological Activity in Microorganisms or Plant Models (e.g., Antimicrobial, Herbicidal Action Mechanisms)

The primary biological activity of this compound (disparlure) elucidated in the search results is its function as a sex pheromone for the gypsy moth, Lymantria dispar. wikipedia.orgslideshare.net This activity is mediated through its interaction with the moth's olfactory system, specifically by binding to Pheromone Binding Proteins (PBPs) in the antennae. wikipedia.orgresearchgate.net The binding of (+)-disparlure to these proteins is a key initial step in a cascade of events that leads to the attraction of male moths for mating. wikipedia.org The gypsy moth is a significant pest that causes damage to forests and orchards, making the mechanism of its pheromone activity relevant in the context of interactions within plant ecosystems. wikipedia.org The distinct behavioral responses elicited by the (+) and (-) enantiomers underscore the stereospecificity of the interaction with the moth's olfactory system. wikipedia.org

Computational and Theoretical Studies on Gyptol

Quantum Mechanical (QM) Calculations for Gyptol Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to computational chemistry, solving the Schrödinger equation to describe the distribution and energy of electrons within a molecule. iastate.edunorthwestern.edu This information is crucial for understanding a molecule's intrinsic properties, stability, and chemical reactivity. researchgate.net By applying these methods to this compound, researchers can build a fundamental understanding of its chemical nature.

Ab initio and semiempirical methods represent two major classes of quantum mechanical calculations that differ in their approach, accuracy, and computational expense.

Ab Initio Methods: These methods calculate molecular properties from "first principles," using only fundamental physical constants without relying on experimental data for parameterization. libretexts.org They offer high accuracy and are considered a benchmark for computational results. researchgate.net However, their significant computational demand often limits their application to smaller molecules. libretexts.orgmit.edu For a molecule like this compound, ab initio calculations could provide precise values for its geometry, energy, and electronic properties, serving as a reliable reference for other methods.

Semiempirical Methods: To address the computational cost of ab initio methods, semiempirical techniques introduce approximations and use parameters derived from experimental or high-level ab initio data to simplify calculations. libretexts.orgwikipedia.org This approach makes them significantly faster, allowing for the study of much larger molecules or molecular systems. researchgate.netwikipedia.org While they are less accurate than ab initio methods, they are well-suited for initial screenings, studying large series of this compound analogues, or when a qualitative understanding of electronic properties is sufficient. researchgate.net The accuracy of semiempirical methods is dependent on the quality of the parameters available for the specific atoms and bonding situations present in the molecule under study. wikipedia.org

| Feature | Ab Initio Methods | Semiempirical Methods |

|---|---|---|

| Basis of Calculation | Based on first principles of quantum mechanics without empirical data. libretexts.org | Uses approximations and parameters derived from experimental or ab initio data. wikipedia.org |

| Computational Cost | High; scales poorly with the size of the molecule. libretexts.org | Low; significantly faster and suitable for large molecules. researchgate.net |

| Accuracy | High; often considered the "gold standard" for small systems. researchgate.net | Lower; accuracy depends heavily on the quality of the parameterization. wikipedia.org |

| Typical Application | Detailed study of small molecules, calibration for other methods. researchgate.net | Screening of large numbers of molecules, initial geometry optimization. researchgate.net |

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of computational cost and accuracy. mdpi.commdpi.com DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction, making it applicable to a wide range of medium to large-sized molecules. nih.gov It is a versatile tool for investigating various aspects of this compound's chemistry.

DFT is extensively used to explore the mechanisms of chemical reactions. mdpi.com For transformations involving this compound, DFT calculations can map the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. researchgate.net This involves optimizing the geometries and calculating the energies of reactants, intermediates, transition states, and products. github.io The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is critical for predicting reaction rates and feasibility. DFT can also clarify stereochemical outcomes and the role of catalysts by modeling their interaction with this compound during the reaction. mdpi.com

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT can accurately predict a range of spectroscopic properties for this compound and its analogues, which aids in their structural characterization. researchgate.netnih.gov

Key predictable properties include:

NMR Spectra: Calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts (¹H, ¹³C, etc.), helping to assign experimental spectra and confirm molecular structures.

Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, corresponding to absorption bands in UV-Visible spectroscopy. nih.gov This is useful for understanding the electronic structure and color of this compound analogues.

By correlating predicted spectra with experimental results, researchers can confidently validate the synthesis of new this compound analogues. nih.gov

Density Functional Theory (DFT) Applications in this compound Research

Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces

While quantum mechanics focuses on the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. mdpi.com Using principles of classical mechanics and predefined force fields, MD simulations can track the trajectories of thousands to millions of atoms, providing a detailed view of molecular motion and interactions. supsi.chnih.gov

For this compound, MD simulations can reveal its behavior in biologically and industrially relevant environments:

In Solution: Simulating this compound in a solvent like water allows researchers to study its solvation shell, diffusion characteristics, and conformational flexibility. mdpi.comrsc.org It can reveal how this compound interacts with solvent molecules and which conformations are most stable in solution.

At Interfaces: The interaction of this compound with surfaces, such as a lipid bilayer (cell membrane model) or a polymer surface, can be investigated. nih.govrsc.org These simulations can show how this compound approaches, orients, and potentially binds to or permeates the interface, which is critical for applications in drug delivery or materials science. nih.gov

| Simulation Type | Information Gained for this compound | Relevance |

|---|---|---|

| This compound in Solution | Solvation structure, diffusion coefficient, conformational preferences, hydrogen bonding with solvent. mdpi.com | Understanding solubility, stability, and behavior in aqueous or organic media. |

| Conformational Analysis | Identification of stable and metastable conformers and the energy barriers between them. | Relating molecular shape to biological activity or physical properties. |

| This compound at an Interface | Orientation, binding affinity, and potential for permeation through membranes or adsorption onto surfaces. nih.gov | Predicting interactions with cell membranes, nanoparticles, or functionalized materials. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Cheminformatics involves the use of computational tools to analyze large collections of chemical data, helping to identify trends and make predictions. nih.govresearchgate.net A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org

A typical QSAR study for this compound analogues would proceed as follows:

Data Collection: A dataset of this compound analogues with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is compiled.

Descriptor Calculation: The chemical structure of each analogue is converted into a set of numerical values known as molecular descriptors. These can represent physicochemical properties (e.g., logP, molecular weight), electronic properties, or topological features (e.g., number of rings, branching). nih.gov

Model Development: Statistical and machine learning methods (such as multiple linear regression or artificial neural networks) are used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.commdpi.com

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized this compound analogues. This allows chemists to prioritize the synthesis of compounds that are most likely to be highly active, thereby saving significant time and resources in the drug discovery or materials design process.

| Step | Description | Objective |

|---|---|---|

| 1. Data Curation | Gather a set of this compound analogues with measured biological activities. | Create a reliable dataset for model training and testing. |

| 2. Descriptor Generation | Calculate numerical descriptors for each molecule based on its 2D or 3D structure. nih.gov | Quantify the structural and physicochemical features of the molecules. |

| 3. Model Building | Apply statistical or machine learning algorithms to link descriptors to activity. mdpi.com | Develop a mathematical equation that represents the structure-activity relationship. |

| 4. Model Validation | Assess the model's statistical significance and predictive power on an independent test set. mdpi.com | Ensure the model is robust, reliable, and can make accurate predictions for new molecules. |

| 5. Virtual Screening | Use the validated model to predict the activity of a large library of virtual this compound analogues. | Identify and prioritize promising new candidates for synthesis and experimental testing. |

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

A comprehensive search for scientific literature and data concerning the chemical compound "this compound" has yielded no specific information related to its computational or theoretical studies. Despite extensive queries aimed at uncovering research on its molecular descriptors, QSAR models, applications in machine learning, or theoretical conformational and stability analyses, no relevant scholarly articles, datasets, or entries in chemical databases for a compound named "this compound" were found.

The user's request for a detailed, scientifically accurate article structured around a specific outline focusing solely on "this compound" cannot be fulfilled. Generating content on these advanced computational topics requires a foundation of existing research, including published studies on the molecule's structure, properties, and interactions. Without such data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, it is not possible to provide an article on the computational and theoretical studies of "this compound" as outlined in the instructions. The requested topics—such as the development of molecular descriptors, statistical validation of QSAR models, machine learning applications, and theoretical insights into conformation and stability—are highly specific and necessitate dedicated research on the compound , which does not appear to be publicly available.

Derivatization, Structural Modification, and Structure Activity Relationship Sar Studies for Gyptol

Design Principles for Gyptol Analogues and Probes

Designing analogues and probes based on the this compound structure is fundamentally driven by the desired performance characteristics in specific applications. Given that Gyptal resins are synthesized from glycerol (B35011) and phthalic anhydride (B1165640), the primary strategies for modification involve altering the structures of these constituent monomers or integrating additional co-monomers or modifiers into the polycondensation process. researchgate.nete3s-conferences.org A well-established method involves modifying the resin with lipophilic components such as vegetable oils or fatty and resin acids to improve attributes like solubility and resistance to water. e3s-conferences.org The deliberate introduction of specific functional groups can also serve a dual purpose: acting as probes to investigate the resin's interactions or providing sites for subsequent chemical modifications.

Synthetic Methodologies for this compound Scaffold Functionalization

The cornerstone of this compound synthesis is the polycondensation reaction between glycerol and phthalic anhydride. researchgate.nete3s-conferences.org This reaction is typically acid-catalyzed, and studies have explored the use of heterogeneous catalysts like activated zeolite as an alternative to homogeneous catalysts. researchgate.net Precise control over the degree of polycondensation, and consequently the properties of the resulting oligomers and polymers, is often achieved by monitoring the acid number throughout the reaction. researchgate.nete3s-conferences.org

Functionalization of the this compound scaffold can be achieved during the synthesis by incorporating modifying reagents that facilitate the formation of cross-links between polymer chains. researchgate.nete3s-conferences.org This process yields modified glyphthalic resins with tailored properties suitable for applications in varnishes, enamels, and adhesives. e3s-conferences.org Another significant synthetic approach involves the incorporation of fillers, such as red mud, into the glyptal matrix. Utilizing in situ synthesis methods for filler incorporation has demonstrated improved dispersion and interaction at the molecular level, leading to enhanced mechanical properties, notably impact strength. technologies-engineering.com.ua

Systematic Structure-Activity Relationship (SAR) Analysis of this compound Derivatives for Molecular Interactions

While comprehensive SAR studies focusing on the molecular interactions of this compound resins in a biological context are not widely documented in the provided literature, the principles of SAR are broadly applicable to understanding how structural variations in polymers like this compound influence their physical and chemical interactions and macroscopic properties. SAR analysis in this context involves systematically correlating changes in the chemical structure of this compound derivatives with observed changes in their performance or interactions. nih.govresearchgate.netnih.govmdpi.com

Identification of Pharmacophores and Key Functional Groups

In drug discovery, pharmacophore identification aims to define the spatial and electronic features necessary for biological activity. researchgate.netmdpi.com Similarly, understanding the arrangement and contribution of functional groups in this compound is essential for rationally designing modifications to achieve desired physical and chemical behaviors.

Exploration of Steric, Electronic, and Lipophilic Effects

The steric bulk, electronic distribution, and lipophilicity of substituents and structural modifications within the this compound framework significantly impact its properties. The incorporation of lipophilic components like fatty acids or vegetable oils, for instance, directly affects the resin's solubility and water resistance. e3s-conferences.org The degree of cross-linking introduces steric constraints that determine the resin's rigidity and solubility, transitioning from more soluble, linear structures to insoluble, highly cross-linked networks. researchgate.nete3s-conferences.org The electronic characteristics of incorporated functional groups or fillers can modulate interactions with other materials or influence the resin's behavior in different environments.

Structure-Property Relationship (SPR) Studies of Modified this compound Scaffolds (e.g., Stability, Photophysical Properties)

SPR studies are indispensable for elucidating the relationship between the chemical structure of modified this compound scaffolds and their bulk properties.

Stability: The stability of this compound resins is a critical property influenced by environmental factors such as temperature, humidity, and exposure to light. europa.eumicrotrac.compaho.orgeuropa.euedaegypt.gov.eg Unmodified glyphthalic resin is known to decompose when subjected to strong heating, yielding phthalic anhydride. e3s-conferences.org Chemical stability pertains to the preservation of the material's chemical integrity, while physical stability concerns the maintenance of physical attributes like appearance and particle size over time. microtrac.com Stability testing protocols involve comprehensive evaluation of physical, chemical, biological, and microbiological characteristics under various storage conditions. europa.eumicrotrac.compaho.orgeuropa.euedaegypt.gov.eg

Photophysical Properties: While specific research on the photophysical properties of this compound resins is not extensively detailed in the provided search results, studies on other organic compounds and polymers highlight the importance of understanding how materials interact with light, including properties like light absorption, fluorescence, and photostability. nih.goviu.edunih.govresearchgate.net These properties are relevant for applications in materials science and potentially in the development of sensors. The presence of aromatic rings derived from phthalic anhydride in the this compound structure could contribute to its photophysical characteristics. byjus.com

Design of Hybrid Molecules Incorporating the this compound Core

The design and synthesis of hybrid molecules incorporating the this compound core represent an exciting avenue for developing materials with enhanced or entirely new properties. This approach involves combining the fundamental glyptal structure with other materials or functional entities to achieve synergistic effects. A notable example is the integration of metal nanocomposites into glyptal polymers through condensation polymerization, leading to hybrid materials with potentially unique properties. troindia.in The incorporation of fillers like red mud to improve mechanical strength also exemplifies the creation of hybrid materials based on the this compound core. technologies-engineering.com.ua These hybrid materials capitalize on the inherent advantages of the glyptal resin while introducing additional functionalities or augmenting existing ones through the integrated components.

Emerging Applications and Non Clinical Relevance of Gyptol

Glyptol in Materials Science and Engineering

The inherent polymeric structure and tunable properties of Glyptal resins lend themselves to diverse applications within materials science and engineering. Their formation through condensation polymerization allows for variations in composition and structure depending on the specific polyhydric alcohol and polybasic acid or anhydride (B1165640) monomers employed. nih.govuni.lufishersci.cafishersci.atmetabolomicsworkbench.org

Glyptol as a Component in Novel Polymeric Materials

Glyptal resins serve as a significant component in the development of various polymeric materials. As a type of polyester (B1180765) resin, Glyptal is formed via step-growth or condensation polymerization, involving the reaction of monomers with the release of a smaller molecule like water. uni.lufishersci.atmetabolomicsworkbench.org The reaction of glycerol (B35011) with phthalic anhydride, for instance, results in a highly cross-linked resin known as Glyptal. nih.govuni.lufishersci.atvaia.com This crosslinking contributes to the polymer's irreversible hardening and altered properties after curing. uni.lumetabolomicsworkbench.org

Glyptal is utilized in the formulation of paints, lacquers, and surface coatings, where its durability and chemical resistance are advantageous. metabolomicsworkbench.org Phthalic anhydride, a key monomer in many Glyptal formulations, is also employed as a monomer for other synthetic resins, including alkyd resins and polyester resins, and acts as a curing agent for epoxy resins. fishersci.itwikipedia.org Products branded as Glyptal are available as air-drying epoxy enamels, designed to provide high durability and resistance to chemicals such as oil and coolants, suitable for applications on machinery, industrial equipment, and interior surfaces. wikipedia.orgaua.grfishersci.se

Self-Assembled Systems and Nanomaterials Incorporating Glyptol

Searches for information specifically detailing the incorporation of Glyptal polyester resins or related formulations into self-assembled systems or nanomaterials did not yield relevant results within the scope of this review. While the broader fields of self-assembled nanomaterials and polymeric nanoparticles are active areas of research, the available literature does not provide specific examples or studies on Glyptal in this context.

Glyptol in Catalysis and Catalytic Systems

Glyptal is involved in catalytic systems in at least two distinct ways based on the available information. Firstly, catalysts are utilized in the synthesis of Glyptal itself. Research has explored the possibility of producing Glyptal polyester from glycerol and phthalic anhydride using heterogeneous catalysts, such as activated zeolite. ethersolvent.comnih.gov This research compared the performance of activated zeolite to homogeneous catalysts like p-toluenesulfonic acid in catalyzing the esterification reaction. ethersolvent.comnih.gov

Secondly, substances referred to as "Glyptal Catalyst" are components in two-part epoxy enamel systems. wikipedia.orgaua.grfishersci.se In these systems, the catalyst is essential for the curing process of the epoxy enamel, facilitating the chemical reactions that lead to the hardened, durable coating. wikipedia.orgaua.grfishersci.se This indicates a role for Glyptal, or a compound within Glyptal-branded products, as a catalytic agent in the curing of specific resin systems.

Glyptol in Agricultural Chemistry and Crop Science

Despite comprehensive searches, no information was found linking Glyptal polyester resins or related formulations to applications in agricultural chemistry or crop science. The available literature on agricultural chemistry, pesticides, herbicides, and plant growth regulators discusses various other compounds and mechanisms, but does not mention Glyptol in these contexts. vaia.comnih.govnih.gov

Development of Novel Herbicidal or Pesticidal Agents Based on Glyptol (Mechanistic Focus)

No research or application of Glyptol as a herbicidal or pesticidal agent, or as a base for developing such agents with a focus on their mechanisms, was found in the conducted searches.

Glyptol as a Plant Growth Regulator or Modulator (Molecular Mechanisms)

There is no information available in the searched literature to suggest that Glyptol acts as a plant growth regulator or modulator, nor are there studies detailing any potential molecular mechanisms for such activity.

Environmental Fate and Biotransformation of Gyptol in Agricultural Systems

Specific detailed research findings on the environmental fate and biotransformation of this compound (10-acetoxy cis-7-hexadecen-1-ol) in agricultural systems are not extensively documented in the available search results. General information regarding the environmental fate of fatty alcohols and pheromones suggests that these compounds can undergo degradation in the environment. For instance, some pheromones are known to dissipate from traps and can be degraded by processes such as photolysis. cenmed.com Other studies on different semiochemicals indicate potential adsorption to soil particles and decomposition by microorganisms. wikiwand.com Research on pesticide residues in agricultural soil provides methodologies for studying the fate of chemicals in this environment. fishersci.ca However, without specific studies on this compound itself, its precise persistence, degradation pathways, and biotransformation in agricultural contexts remain largely uncharacterized based on the available information.

This compound in Environmental Science and Remediation Technologies

There is no documented evidence in the provided search results to suggest that this compound (10-acetoxy cis-7-hexadecen-1-ol) is currently used in environmental science or remediation technologies. While pheromones and other semiochemicals are relevant to environmental science through their roles in ecological interactions and pest management, and their environmental fate is a subject of study, the available information does not describe any applications of this compound for environmental remediation purposes, such as the cleanup of pollutants. The use of pheromones in pest control can have positive environmental implications by reducing the need for more toxic pesticides, but this is an indirect benefit rather than a direct application in remediation technology. nih.govfishersci.cauni.luwikidata.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID (if available) |

| This compound (10-acetoxy cis-7-hexadecen-1-ol) | Not readily available under this name and structure in search results |

| Gyplure | Not readily available with a defined structure in search results |

| (+)-Disparlure | 171384 wikipedia.orgnih.govchem960.com |

| Gossyplure | 5363265 (Z,Z isomer) nih.govuni.lu, 6436029 (Z,E isomer) lipidmaps.orgnih.gov |

| Bombykol | 445128 wikipedia.orguni.luwikidata.orgwikiwand.comthegoodscentscompany.com |

| 11-eicosen-1-ol | 5283300 (Z isomer) thegoodscentscompany.combabraham.ac.uknih.gov, 6365348 (E isomer) uni.lu |

| Cis-11-docosen-1-ol | 5354168 nih.gov (Listed as Erucyl alcohol, (13Z)-docosen-1-ol) Note: Search results also show CID 54430613 for 11-Docosen-1-ol nih.gov, stereochemistry not specified in title. |

| Cis-7-dodecen-1-ol | 5362794 uni.lu |

| 2-propyn-1-ol (Propargyl alcohol) | 7859 thegoodscentscompany.com |

| Geraniol ((E)-3,7-dimethyl-2,6-octadien-1-ol) | 637566 wikidata.orgfishersci.canih.govfishersci.nompg.de |

| Glycinoeclepin A | Not readily available in search results |

| Cuelure (4-(p-acetoxyphenyl)-2-butanone) | 19137 cenmed.comnih.govthegoodscentscompany.comfishersci.noherts.ac.uknih.gov |

| Looplure (cis-7-dodecenyl acetate) | 5363527 fishersci.nothegoodscentscompany.comnih.govepa.govnist.gov |

| Litlure | Not readily available with a defined structure in search results |

| Spodolure | Not readily available with a defined structure in search results |

Future Research Directions and Unresolved Challenges in Gyptol Research

Addressing Synthetic Access and Scalability Challenges for Complex Glyptal Structures

The synthesis of Glyptal typically involves the polycondensation of monomers like glycerol (B35011) and phthalic anhydride (B1165640) nih.govpreprints.org. While the basic synthesis is established, challenges remain in achieving precise control over the polymer structure, particularly for complex or modified Glyptal resins. Factors such as monomer ratio, reaction temperature, and catalyst choice significantly influence the degree of polymerization, branching, and cross-linking, which in turn dictate the final material properties nih.gov.

Scalability of Glyptal synthesis, especially for methods incorporating fillers or modifications, presents further challenges. For instance, the upscaling of in situ synthesis methods for industrial production requires addressing issues related to cycle times, mixing rates, heat transfer, energy balancing, equipment costs, raw material availability, waste management, and labor. Research into continuous processing techniques and the development of highly efficient heterogeneous catalysts could offer pathways to more scalable and controlled synthesis. The impact of impurities in technical-grade monomers, such as glycerol from biodiesel production, on the synthesis and the properties of the resulting Glyptal also necessitates further investigation to ensure consistent and predictable material characteristics.

Exploration of Undiscovered Reactivity and Transformative Chemistry of Glyptal

While the primary reaction forming Glyptal is polyesterification, exploring its further reactivity and transformative chemistry is an active area of research. Glyptal resins can be modified with fatty acids to alter their properties, leading to the broader class of alkyd resins preprints.org. Future research could delve into novel reactions that introduce specific functional groups onto the Glyptal backbone or facilitate controlled degradation pathways.

Investigations into the interaction of Glyptal with various fillers and additives, beyond commonly studied materials like red mud, could reveal new composite materials with tailored properties. Understanding the chemical interactions at the interface between the polymer matrix and reinforcing agents during in situ synthesis is crucial for optimizing composite performance. Furthermore, exploring transformative chemistry that allows for the chemical recycling or upcycling of Glyptal materials at their end-of-life is essential for a circular economy.

Uncovering Novel Biological Roles and Molecular Targets of Glyptal in Non-Human Systems

While Glyptal is primarily known as a synthetic resin, the potential for its interaction with biological systems, particularly in non-human contexts, warrants further investigation. Historically, a compound referred to as "Gyptol" (10-acetoxy cis-7- hexadecen-1-ol), structurally distinct from the Glyptal resin, was identified as an insect pheromone [15 in previous search]. This highlights the possibility that related polyester (B1180765) structures or degradation products of Glyptal might exhibit biological activity.

Research could focus on the potential effects of Glyptal particles or leachates on microorganisms, plants, or invertebrates in various environments. Exploring whether modified Glyptal structures or their breakdown products mimic or interfere with naturally occurring biomolecules in non-human organisms could uncover novel biological roles or toxicological impacts. Studies on the biodegradation pathways of Glyptal in different environmental matrices could also provide insights into its fate and potential biological interactions.

Development of Advanced Analytical Platforms for In Situ Glyptol Studies

Advanced analytical techniques are crucial for gaining a deeper understanding of Glyptal's structure, formation, and behavior in real-world applications. While techniques like NMR spectroscopy have been used to monitor Glyptal synthesis, there is a need for further development of in situ analytical platforms.

Future research should focus on techniques that allow for the characterization of Glyptal formation and degradation in complex environments, such as within coatings, adhesives, or composite materials, without the need for extensive sample preparation. Techniques like in situ rheology, spectroscopy (e.g., Raman or IR microscopy), and advanced imaging methods could provide valuable insights into the curing process, structural evolution, and performance of Glyptal-based materials under various conditions. The development of sensors or probes that can monitor specific chemical changes or interactions within the Glyptal matrix in real-time would also be highly beneficial.

Synergistic Integration of Experimental and Computational Approaches in Glyptol Research

Combining experimental studies with computational approaches offers a powerful route to accelerate Glyptal research. Density Functional Theory (DFT) and other computational methods have been applied to study the reactivity of monomers like phthalic anhydride, which are key components in Glyptal synthesis.

Future research should aim for a more synergistic integration of experimental and computational techniques across all aspects of Glyptal research. Computational modeling can be used to predict reaction pathways, optimize synthesis conditions, and design novel Glyptal structures with desired properties. Molecular dynamics simulations can provide insights into the behavior of Glyptal chains, their interactions with solvents or fillers, and the mechanical properties of the bulk material. Comparing computational predictions with experimental results can validate models and guide future experiments, leading to a more efficient and rational design of Glyptal-based materials. Computational studies can also aid in understanding the potential biological interactions and environmental fate of Glyptal.

Sustainability Considerations and Lifecycle Assessment in Glyptol Research and Application

Sustainability is an increasingly critical consideration in materials science, and Glyptal research is no exception. While the use of industrial waste products like red mud as fillers in Glyptal composites offers a sustainable disposal route and can enhance material properties, a comprehensive approach to sustainability is needed.

Future research should incorporate detailed lifecycle assessments (LCA) and life cycle sustainability assessments (LCSA) to evaluate the environmental, economic, and social impacts of Glyptal throughout its entire lifecycle, from raw material sourcing to disposal or recycling. This includes assessing the environmental footprint of monomer production, the energy consumption and waste generation during synthesis and processing, and the end-of-life options for Glyptal products. Research into using bio-based or recycled monomers for Glyptal synthesis, developing more energy-efficient synthesis routes, and exploring effective recycling or biodegradation strategies are crucial for enhancing the sustainability of Glyptal resins. The economic feasibility and social implications of these sustainable approaches also need to be thoroughly evaluated.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| Glycerol | 295 | Monomer for Glyptal resin |

| Phthalic Anhydride | 6811 | Monomer for Glyptal resin |

| Ethylene Glycol | 174 | Monomer for some polyester resins, sometimes referred to as Glyptal |

| Phthalic Acid | 1017 | Monomer for some polyester resins, sometimes referred to as Glyptal |

| Glyptal | N/A | Polymer, no single CID |

| Z-9-Hexadecen-1-ol acetate (B1210297) | 5363285 | Related to historical "this compound" insect pheromone; structure differs from 10-acetoxy cis-7- hexadecen-1-ol |

| 10-acetoxy cis-7- hexadecen-1-ol | N/A | Historical "this compound" insect pheromone; CID not found |

Data Table: Impact Strength of Glyptal Resin Composites with Red Mud

| Red Mud Content (wt%) | Impact Strength (N·m) - Mechanical Mixing | Impact Strength (N·m) - In Situ Synthesis |

| 7 | - | Higher than mechanical mixing at 30 min |

| 15 | - | - |

| 36 | 19.6 | 22.05 |

| 56 | 10.78 | 11.27 |

Note: Data for 7 and 15 wt% with mechanical mixing and 15 wt% with in situ synthesis were not explicitly provided as numerical values for impact strength in the source, but relative comparisons were mentioned.

Data Table: Influence of Synthesis Time on Impact Strength (7 wt% Red Mud, In Situ Synthesis)

| Synthesis Time (min) | Impact Strength (N·m) - In Situ Synthesis |

| 30 | - |

| 180 | - |

| 305 | - |

| 480 | Peak at 480 min |

Note: Numerical values for impact strength at each time point were not provided in the source, but the trend and peak were described.

Concluding Remarks on Gyptol Research

Summary of Major Accomplishments and Knowledge Gained in Gyptol Research